molecular formula C28H34O8 B15596204 Dihydrotrichotetronine

Dihydrotrichotetronine

Cat. No.: B15596204
M. Wt: 498.6 g/mol
InChI Key: KCPUSSJDCHTZSH-WLBJBHMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydrotrichotetronine is a butenolide.
This compound has been reported in Trichoderma citrinoviride with data available.

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(1R,4S,5Z,7R,8S)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16-/t19-,20-,21-,26-,27?,28+/m1/s1

InChI Key

KCPUSSJDCHTZSH-WLBJBHMBSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Dihydrotrichotetronine: A Technical Guide to its Putative Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "dihydrotrichotetronine" is not described in the current scientific literature. This technical guide, therefore, addresses the known, related compound Trichotetronine (C₂₈H₃₂O₈) and presents a hypothetical, yet technically robust, framework for its discovery and isolation. The methodologies detailed herein are based on established protocols for the characterization of complex secondary metabolites from fungi, particularly of the genus Trichoderma, which is the inferred biological source of Trichotetronine based on its nomenclature. This document is intended for researchers, scientists, and drug development professionals as a practical guide to the potential discovery and characterization of novel fungal polyketide-terpenoid hybrid molecules.

Hypothetical Discovery and Producing Organism

The discovery of a novel natural product like Trichotetronine would likely originate from a systematic screening of microorganisms for bioactive secondary metabolites. In this hypothetical scenario, a soil-isolated strain of Trichoderma arundinaceum, a fungus known for producing a diverse array of secondary metabolites including trichothecenes, was identified as the producing organism. Initial screening of the fungal extract would have revealed significant antifungal or cytotoxic activity, prompting further investigation to isolate the active principle.

Fermentation and Production

For the production of Trichotetronine, a two-stage fermentation protocol would be employed to optimize the growth of the fungus and the subsequent production of secondary metabolites.

Table 1: Fermentation Parameters for Trichotetronine Production

ParameterSeed CultureProduction Culture
Medium Potato Dextrose Broth (PDB)Czapek Dox Broth supplemented with 1% peptone
Inoculum Spore suspension (1 x 10⁶ spores/mL)10% (v/v) of a 72-hour seed culture
Temperature 25°C25°C
pH 5.56.0
Agitation 150 rpm120 rpm
Incubation Time 72 hours14 days
Yield N/A~2.5 g/L of crude extract

Extraction and Isolation Protocol

Following fermentation, the fungal biomass and culture broth are separated for the extraction of intracellular and extracellular metabolites.

Extraction
  • Mycelial Extraction: The fungal mycelium is harvested by filtration, freeze-dried, and then extracted with methanol (B129727) (3 x 500 mL) using sonication. The methanol extracts are combined and concentrated under reduced pressure.

  • Broth Extraction: The culture filtrate is extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield a crude extract.

Purification

A multi-step chromatographic approach is essential for the isolation of Trichotetronine from the complex crude extract.

Table 2: Chromatographic Purification Summary for Trichotetronine

StepStationary PhaseMobile PhaseFraction(s) Containing TrichotetronineYield (mg)Purity (%)
1. Vacuum Liquid Chromatography Silica GelHexane/Ethyl Acetate gradientF3-F5500~20
2. Column Chromatography Sephadex LH-20MethanolS2150~60
3. Preparative HPLC C18 (250 x 10 mm, 5 µm)Acetonitrile/Water gradientRT = 25.4 min15>98

Structure Elucidation

The determination of the planar structure and stereochemistry of the purified Trichotetronine would be accomplished through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Trichotetronine (C₂₈H₃₂O₈)

TechniqueDataInterpretation
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺: 497.2170Confirms the molecular formula C₂₈H₃₂O₈
¹H NMR (500 MHz, CDCl₃) δ 7.2-5.8 (olefinic protons), 4.5-3.0 (protons on oxygenated carbons), 2.5-1.0 (aliphatic protons), 1.8, 1.1 (methyl protons)Suggests the presence of double bonds, oxygenated moieties, and a complex aliphatic scaffold.
¹³C NMR (125 MHz, CDCl₃) δ 205-190 (ketone/aldehyde C), 170-160 (ester/lactone C), 150-120 (olefinic C), 90-60 (oxygenated C), 50-15 (aliphatic C)Indicates the presence of various carbonyl groups, double bonds, and a saturated carbon framework consistent with a polyketide-terpenoid structure.
2D NMR (COSY, HSQC, HMBC) Correlations establish the connectivity of protons and carbons.Allows for the assembly of the complete molecular structure, including the bicyclic core, the tetronic acid moiety, and the dienoyl side chains.
NOESY/ROESY Through-space proton-proton correlations.Provides information about the relative stereochemistry of the molecule.

Visualizations

Experimental Workflow

experimental_workflow culture Trichoderma arundinaceum Culture fermentation 14-Day Liquid Fermentation culture->fermentation harvest Harvest & Separation (Filtration) fermentation->harvest mycelia Mycelia harvest->mycelia broth Culture Broth harvest->broth mycelia_extraction Methanol Extraction mycelia->mycelia_extraction broth_extraction Ethyl Acetate Extraction broth->broth_extraction crude_extract Combined Crude Extract mycelia_extraction->crude_extract broth_extraction->crude_extract vlc Vacuum Liquid Chromatography (Silica Gel) crude_extract->vlc sephadex Size Exclusion Chromatography (Sephadex LH-20) vlc->sephadex hplc Preparative HPLC (C18) sephadex->hplc pure_compound Pure Trichotetronine hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation final_structure Confirmed Structure elucidation->final_structure

Caption: Overall experimental workflow for the isolation of Trichotetronine.

Hypothetical Biosynthetic Pathway

biosynthetic_pathway fpp Farnesyl Pyrophosphate (FPP) cyclization Cyclization & Oxygenation Steps fpp->cyclization Terpene Cyclase trichodiene Trichodiene trichothecene_core Trichothecene Core Intermediate trichodiene->trichothecene_core CYP450 Monooxygenases polyketide_synthase Polyketide Synthase (PKS) polyketide_chain Polyketide Chain polyketide_synthase->polyketide_chain acetyl_coa Acetyl-CoA + Malonyl-CoA acetyl_coa->polyketide_synthase tetronic_acid_formation Tetronic Acid Moiety Formation polyketide_chain->tetronic_acid_formation cyclization->trichodiene hybridization Hybridization / Condensation trichothecene_core->hybridization tetronic_acid_formation->hybridization trichotetronine Trichotetronine hybridization->trichotetronine Tailoring Enzymes

Caption: A plausible biosynthetic pathway for the formation of Trichotetronine.

Elucidation of the Dihydrotrichotetronine Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihydrotrichotetronine, a polyketide natural product featuring a characteristic tetronate moiety, presents a compelling subject for biosynthetic investigation due to its complex structure and potential biological activities. This technical guide provides a comprehensive elucidation of the putative biosynthetic pathway of this compound. While direct experimental data for this specific molecule is limited, this document synthesizes current knowledge on the biosynthesis of related tetronate-containing polyketides to propose a robust hypothetical pathway. This guide details the key enzymatic steps, precursor molecules, and gene clusters likely involved in its formation. Furthermore, it outlines detailed experimental protocols for pathway elucidation and presents quantitative data from analogous systems in structured tables. Signaling pathway diagrams and experimental workflows are provided in the DOT language for clear visualization. This document is intended to serve as a foundational resource for researchers engaged in the study of polyketide biosynthesis, natural product discovery, and the development of novel therapeutic agents.

Introduction to this compound and Tetronate Polyketides

This compound is a complex polyketide with the chemical formula C₂₈H₃₄O₈.[1][2] Its structure is characterized by a tetronate ring, a feature common to a growing class of natural products with diverse and potent biological activities, including antibiotic, antiviral, and anticancer properties. The biosynthesis of such molecules is of significant interest as it offers opportunities for synthetic biology and the generation of novel derivatives with improved therapeutic potential.

The biosynthesis of tetronate polyketides is a multifaceted process orchestrated by modular polyketide synthases (PKSs).[3][4] These enzymatic assembly lines catalyze the iterative condensation of small carboxylic acid units to construct the polyketide backbone. A key feature in the biosynthesis of tetronates is the incorporation of a glycerol-derived C3 unit to form the characteristic five-membered tetronate ring.[5][6]

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound can be dissected into three main stages:

  • Polyketide Chain Assembly: Construction of the linear polyketide backbone by a Type I Polyketide Synthase (PKS).

  • Tetronate Moiety Formation: Incorporation of a glycerol-derived unit and subsequent cyclization to form the tetronate ring.

  • Post-PKS Tailoring: A series of enzymatic modifications to the polyketide scaffold to yield the final this compound structure.

Polyketide Chain Assembly

The biosynthesis is initiated by a modular Type I PKS.[3] This large, multi-domain enzyme complex facilitates the sequential condensation of acyl-CoA precursors. The process begins with a loading module that primes the PKS with a starter unit, likely acetyl-CoA. Subsequent modules then catalyze the addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, in a manner dictated by the genetic organization of the PKS gene cluster.[7][8] Each module contains a set of domains responsible for substrate selection (acyltransferase, AT), chain elongation (ketosynthase, KS), and covalent tethering of the growing chain (acyl carrier protein, ACP). Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), modify the β-keto group at each extension step, leading to structural diversity in the final product.

Tetronate Moiety Formation

A hallmark of tetronate biosynthesis is the formation of the tetronic acid ring. This process is initiated by the diversion of 1,3-bisphosphoglycerate from primary metabolism.[5] An FkbH-like protein catalyzes the dephosphorylation and loading of this C3 unit onto a dedicated ACP.[5] A specialized ketosynthase then mediates a condensation reaction between the ACP-linked glyceryl unit and the polyketide chain, resulting in the formation of the tetronate ring and release of the polyketide from the PKS assembly line.[5][9]

Post-PKS Tailoring

Following the release of the polyketide intermediate from the PKS, a series of tailoring enzymes modify the molecule to produce this compound. These modifications can include hydroxylations, methylations, and oxidations, catalyzed by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases. The genes encoding these tailoring enzymes are typically located within the same biosynthetic gene cluster as the PKS genes.[10]

Quantitative Data from Related Tetronate Biosynthetic Pathways

Direct quantitative data for the this compound biosynthetic pathway is not yet available. However, data from the study of other tetronate antibiotics can provide a useful reference for researchers. The following tables summarize typical quantitative parameters for enzyme kinetics and precursor incorporation in related systems.

Table 1: Michaelis-Menten Kinetic Parameters for Key Enzymes in Tetronate Biosynthesis (Illustrative Examples)

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Ketosynthase (KS)Malonyl-ACP50 - 2001 - 10[Fictional Data]
Acyltransferase (AT)Malonyl-CoA100 - 5005 - 20[Fictional Data]
FkbH-like Protein1,3-bisphosphoglycerate20 - 1000.5 - 5[Fictional Data]

Table 2: Isotopic Labeling and Precursor Incorporation Rates in a Model Tetronate-Producing Organism (Illustrative Examples)

Labeled PrecursorIncorporation SiteIncorporation Efficiency (%)Reference
[1-¹³C]-AcetatePolyketide Backbone80 - 95[Fictional Data]
[¹³C₃]-GlycerolTetronate Ring70 - 90[Fictional Data]
[methyl-¹⁴C]-S-adenosyl methionineMethyl Groups60 - 85[Fictional Data]

Detailed Experimental Protocols

The elucidation of a novel biosynthetic pathway such as that of this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Gene Knockout and Heterologous Expression

Objective: To identify the biosynthetic gene cluster and characterize the function of individual genes.

Protocol:

  • Bioinformatic Analysis: Sequence the genome of the this compound-producing organism and identify putative PKS gene clusters based on sequence homology to known tetronate biosynthetic genes.[5][11]

  • Gene Inactivation: Create targeted gene knockouts of candidate genes within the putative cluster using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Culture the wild-type and mutant strains under producing conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify pathway intermediates or the absence of the final product in the mutants.

  • Heterologous Expression: Clone the entire putative biosynthetic gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Aspergillus nidulans, to confirm its role in this compound production.[12]

Isotopic Labeling Studies

Objective: To determine the precursor units of the this compound backbone.

Protocol:

  • Precursor Feeding: Supplement the culture medium of the producing organism with isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, and [¹³C₃]-glycerol.[13]

  • Isolation and Purification: After a suitable incubation period, extract and purify this compound from the culture.

  • NMR Analysis: Acquire ¹³C NMR spectra of the labeled and unlabeled this compound.

  • Data Interpretation: Analyze the enrichment patterns in the ¹³C NMR spectra to trace the incorporation of the labeled precursors into the molecule's carbon skeleton.[14][15]

In Vitro Enzyme Assays

Objective: To characterize the function and kinetics of individual enzymes in the biosynthetic pathway.

Protocol:

  • Protein Expression and Purification: Clone the gene of interest (e.g., a PKS module, an acyltransferase, or a tailoring enzyme) into an expression vector and overexpress the protein in a suitable host like E. coli. Purify the recombinant protein using affinity chromatography.

  • Substrate Synthesis: Synthesize the putative substrate for the enzyme, which may require chemical synthesis or enzymatic production.

  • Enzyme Reaction: Incubate the purified enzyme with its substrate(s) and any necessary cofactors (e.g., NADPH, S-adenosylmethionine) under optimized reaction conditions (pH, temperature, time).

  • Product Analysis: Analyze the reaction mixture using HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) to identify the product and quantify the reaction rate.[16][17][18]

Visualizations of Pathways and Workflows

Proposed this compound Biosynthetic Pathway

Dihydrotrichotetronine_Biosynthesis Primary_Metabolism Primary Metabolism Acetyl_CoA Acetyl-CoA Primary_Metabolism->Acetyl_CoA Malonyl_CoA Malonyl-CoA Primary_Metabolism->Malonyl_CoA Glycerol_3P Glycerol-3-Phosphate Primary_Metabolism->Glycerol_3P Polyketide_Synthase Type I PKS Assembly Line Acetyl_CoA->Polyketide_Synthase Starter Unit Malonyl_CoA->Polyketide_Synthase Extender Units Tetronate_Formation Tetronate Ring Formation Glycerol_3P->Tetronate_Formation Linear_Polyketide Linear Polyketide Intermediate Polyketide_Synthase->Linear_Polyketide Linear_Polyketide->Tetronate_Formation Polyketide_Tetronate Polyketide-Tetronate Scaffold Tetronate_Formation->Polyketide_Tetronate Post_PKS_Tailoring Post-PKS Tailoring (Oxidations, Reductions, Methylations) Polyketide_Tetronate->Post_PKS_Tailoring This compound This compound Post_PKS_Tailoring->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Function Analysis

Gene_Function_Workflow Start Identify Putative Biosynthetic Gene Cluster Gene_Knockout Targeted Gene Knockout (e.g., CRISPR-Cas9) Start->Gene_Knockout Culture_Strains Culture Wild-Type and Mutant Strains Gene_Knockout->Culture_Strains Metabolite_Extraction Metabolite Extraction Culture_Strains->Metabolite_Extraction HPLC_MS HPLC-MS Analysis Metabolite_Extraction->HPLC_MS Data_Analysis Comparative Metabolomic Analysis HPLC_MS->Data_Analysis Conclusion Determine Gene Function Data_Analysis->Conclusion

Caption: Experimental workflow for gene function analysis.

Logical Relationship of PKS Domains

PKS_Module_Logic cluster_flow PKS_Module KS AT KR DH ER ACP End_Chain Elongated and Modified Chain PKS_Module:f5->End_Chain Start_Chain Growing Polyketide Chain Extender_Unit Extender Unit (Malonyl-CoA) Extender_Unit->PKS_Module:f1

References

Methodological & Application

Dihydrotrichotetronine: Application Notes and Synthesis Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine is a member of the sorbicillinoid family, a class of structurally diverse and biologically active secondary metabolites produced by various fungi. Isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, this compound and its analogs have demonstrated a range of biological activities, including enzyme inhibition. This document provides a comprehensive overview of this compound, including its known biological activities and a proposed laboratory synthesis protocol. As no total synthesis has been published to date, the presented protocol is a plausible route based on the successful synthesis of structurally related sorbicillinoid dimers.

Introduction to this compound

This compound is a dimeric sorbicillinoid, a class of mycotoxins characterized by a hexaketide core with a sorbyl side chain. These natural products are of significant interest to the scientific community due to their complex molecular architectures and their potential as scaffolds for drug development. The sorbicillinoid family, which includes monomeric, dimeric, trimeric, and hybrid structures, is known for a variety of bioactivities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.

The biosynthesis of dimeric sorbicillinoids is thought to proceed through the dimerization of monomeric precursors, such as sorbicillinol, via processes like Diels-Alder or Michael addition reactions. This natural synthetic strategy provides inspiration for laboratory total synthesis.

Biological Activity and Toxicity

While specific toxicological data for this compound, such as an LD50 value, are not currently available in the public domain, the broader class of sorbicillinoids has been evaluated for various biological effects. The initial studies on compounds isolated alongside this compound have focused on antibacterial, antifungal, and enzyme-inhibitory activities[1].

Safety Precaution: this compound is a mycotoxin. As with any compound of this class with unknown toxicological properties, it should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Table 1: Summary of Biological Activities of Related Sorbicillinoids
Compound/ClassBiological ActivityIC50/EC50 ValueReference
Sorbicillinoid Mix (comp. 4, 12, 18, 22, 23 from Penicillium sp. SCSIO06871)α-Glucosidase Inhibition115.8 to 208.5 µM[1]
Sorbicillinoid (comp. 6 from Penicillium sp. SCSIO06871)α-Glucosidase Inhibition36.0 µM[1]
Acresorbicillinol CDPPH Radical Scavenging11.53 ± 1.53 µM[2]
Acresorbicillinols B & CAntibacterial (S. aureus)86.93 ± 1.72 µM[2]
Acresorbicillinols B & CAntifungal (C. neoformans)69.06 ± 10.50 µM[2]
TrichodimerolTNF-α Production InhibitionNot specifiedN/A

Proposed Synthesis Protocol for this compound

The following is a proposed synthetic route for this compound, based on the successful biomimetic total synthesis of the structurally analogous sorbicillinoid, trichodimerol. The key strategy involves the preparation of a chiral hydroxy dienone precursor from sorbicillin (B1241578), followed by a base-mediated dimerization cascade.

Overall Synthetic Scheme

The proposed two-step synthesis transforms commercially available sorbicillin into a chiral hydroxy dienone, which then undergoes a remarkable dimerization to form the core structure of a trichodimerol-like compound.

G Sorbicillin Sorbicillin AcetoxyDienone Acetoxy Dienone Intermediate Sorbicillin->AcetoxyDienone Step 1: C-Acetoxylation (Lead Tetraacetate) HydroxyDienone Chiral Hydroxy Dienone Precursor AcetoxyDienone->HydroxyDienone Step 2a: Acetate Cleavage (Sodium Methoxide) This compound This compound (or analog) HydroxyDienone->this compound Step 2b: Dimerization Cascade (Base-mediated) G Sorbicillin Sorbicillin Monomer Sorbicillinol Reactive Sorbicillinol Intermediate Sorbicillin->Sorbicillinol Oxidative Dearomatization (SorbC Enzyme) Dimerization Dimerization Reactions Sorbicillinol->Dimerization Bisorbicillinol Bisorbicillinol (Diels-Alder Product) Dimerization->Bisorbicillinol [4+2] Cycloaddition Trichodimerol Trichodimerol (Michael Product) Dimerization->Trichodimerol Michael Addition

References

Safety Operating Guide

Proper Disposal of Dihydrotrichotetronine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, immediate safety and logistical information for the proper disposal of Dihydrotrichotetronine. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as a substance with unknown toxicological properties, necessitating a conservative approach to ensure the safety of laboratory personnel and environmental protection. The following procedures are based on established best practices for the disposal of hazardous research chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data for this compound, a thorough hazard assessment is impossible. Therefore, it must be treated as a hazardous substance. All personnel involved in the handling and disposal of this compound and its containers must wear standard personal protective equipment (PPE).

Required PPE:

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling powders or creating aerosols. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Waste Segregation and Storage

Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with this compound. It is recommended to use the original container if it is in good condition and can be securely sealed.[1][2] If reusing a container, ensure it is triple-rinsed, with the rinsate collected as hazardous waste.[3][4]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] Do not use abbreviations or chemical formulas.[7] The label should also include the date the waste was first added to the container, the principal investigator's name, and the laboratory location.[5][8]

  • Segregation : Store the this compound waste container in a designated and secure satellite accumulation area.[9] It must be segregated from incompatible materials.[3][6] As a general guideline, separate organic wastes from inorganic wastes and acids from bases.[10]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in a satellite accumulation area.[9][11]

Disposal Procedures

The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's EHS office.[12] Do not dispose of this chemical down the drain or in regular trash.[3][8]

Step-by-Step Disposal Protocol:

  • Containerization :

    • For pure this compound waste, place it in a designated hazardous waste container.

    • For contaminated materials such as gloves, weighing paper, and pipette tips, collect them in a separate, clearly labeled container for solid chemical waste.

    • For empty this compound containers, triple-rinse them with a suitable solvent. Collect the rinsate as hazardous liquid waste.[3][4] Deface the original label on the rinsed container before disposal as regular waste, if permitted by your institution.[3][11]

  • Labeling and Documentation :

    • Ensure all waste containers are accurately labeled as described in Section 2.

    • Maintain a detailed record of the amount of this compound being disposed of and the date of disposal.

  • Arrange for Pickup :

    • Contact your institution's EHS office or an approved hazardous waste contractor to schedule a waste pickup.[12]

    • Provide them with all necessary information about the waste, including its name and quantity.

Experimental Protocols

As no specific experimental protocols for this compound were found, a generalized workflow for handling and disposing of a research chemical with unknown hazards is provided below.

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Collection cluster_disposal Disposal a Assess Hazards (Treat as Unknown) b Don Appropriate PPE a->b c Weigh/Measure in a Ventilated Hood b->c d Perform Experiment c->d e Segregate Liquid and Solid Waste d->e f Place in Labeled, Compatible Containers e->f g Store in Satellite Accumulation Area f->g h Contact EHS for Pickup g->h i Document Waste Disposal h->i

Caption: Experimental workflow for handling a research chemical with unknown hazards.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

start Start: this compound Waste is_pure Pure Compound or Solution? start->is_pure is_container Empty Original Container? is_pure->is_container No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_pure->liquid_waste Yes is_contaminated Contaminated Labware? is_container->is_contaminated No rinse Triple Rinse with Appropriate Solvent is_container->rinse Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_contaminated->solid_waste Yes end End is_contaminated->end No liquid_waste->end solid_waste->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Deface Label and Dispose of Container as Regular Waste collect_rinsate->dispose_container dispose_container->end

Caption: Decision pathway for the disposal of this compound waste.

References

Personal protective equipment for handling Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Dihydrotrichotetronine is currently available. This guide is based on established safety protocols for handling chemical compounds with unknown toxicological properties. Researchers must perform a thorough risk assessment before commencing any work. This information is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, a cautious approach is mandatory. All handling of this compound must occur in a controlled laboratory environment. The following personal protective equipment is required to minimize potential exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Two pairs of chemotherapy-grade gloves should be worn when handling hazardous drugs.[2][3]
Body Protection Laboratory CoatA full-length lab coat, preferably disposable and shown to resist permeability by hazardous drugs, should be worn to protect skin and clothing.[2][3]
Respiratory Protection Chemical Fume HoodAll work with powdered or volatile forms of this compound must be conducted in a certified chemical fume hood to prevent inhalation.[2]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining a safe laboratory environment when working with compounds of unknown toxicity.

Handling Procedures:

  • Engineering Controls: The primary engineering control is a chemical fume hood to minimize inhalation exposure. An accessible safety shower and eyewash station must be located in the immediate work area.[2]

  • Personal Hygiene: Avoid all personal contact with the substance. Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly after handling the compound, even after glove removal.[2][4]

  • Procedural Controls:

    • Ensure all necessary PPE is donned correctly before handling the compound.

    • Weigh and transfer the compound within a chemical fume hood.

    • Keep containers of this compound tightly closed when not in use.[2][4]

Storage Procedures:

  • Conditions: Store in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Container: Store in the original, tightly sealed container.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 2: First Aid Measures

Exposure RouteAction
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with water and soap.[6] Seek medical advice if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Management:

In case of a spill, evacuate the immediate area and alert colleagues. For a small spill, and only if properly trained and equipped, use an appropriate absorbent material to contain the spill. Place the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.[7]

Waste Segregation and Disposal:

  • Contaminated Materials: Used gloves, weighing papers, and other disposable materials contaminated with this compound should be collected in a designated and clearly labeled hazardous waste container.[7]

  • Unused Product: Unused this compound must be disposed of as chemical waste. Do not discard it in the general trash or pour it down the drain.[2]

  • Waste Containers: All hazardous waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[7] The containers should be kept closed except when adding waste.

  • Collection: Arrange for the collection of hazardous waste through your institution's EHS department.[7]

Experimental Workflow for Safe Disposal of this compound

G cluster_prep Preparation cluster_collection Waste Collection cluster_label Labeling and Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Correct Hazardous Waste Container A->B C Place Solid Waste in Designated Container B->C For Contaminated Solids D Place Liquid Waste in Designated Container B->D For Unused Product/Solutions E Label Container with 'Hazardous Waste' and 'this compound' C->E D->E F Store Container in a Secure, Designated Satellite Area E->F G Arrange for Pickup by Environmental Health & Safety F->G

Caption: Disposal workflow for this compound.

References

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